![molecular formula C11H14F2O2 B2926064 8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid CAS No. 2166818-50-2](/img/structure/B2926064.png)
8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid is a chemical compound with the CAS Number: 2166818-50-2 . It has a molecular weight of 216.23 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 8,8-difluorodispiro [3.1.3 (6).1 (4)]decane-2-carboxylic acid . The InChI code for this compound is 1S/C11H14F2O2/c12-11 (13)5-10 (6-11)3-9 (4-10)1-7 (2-9)8 (14)15/h7H,1-6H2, (H,14,15) .Physical And Chemical Properties Analysis
The compound is a powder and is stored at 4 degrees Celsius . The shipping temperature is normal .Applications De Recherche Scientifique
Supramolecular Arrangements
The study by Graus et al. (2010) focuses on the supramolecular arrangements facilitated by derivatives similar to 8,8-Difluorodispiro[3.1.3.6]decane-2-carboxylic acid. It highlights the significant role that substituents on the cyclohexane ring play in the formation of crystal structures. This research provides insights into how variations in molecular structure can influence the overall crystal packing through hydrogen bonding and other non-covalent interactions (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).
Enhanced Reactivity in Organic Synthesis
Rashevskii et al. (2020) explored the enhanced reactivity of cyclic anhydrides, structurally related to 8,8-Difluorodispiro[3.1.3.6]decane-2-carboxylic acid, in the Castagnoli-Cushman reaction with imines. This work demonstrates the compound's potential in broadening the substrate scope for organic synthesis, showcasing its utility in constructing complex molecular architectures (Rashevskii, Bakulina, Novikov, Dar'in, & Krasavin, 2020).
Selective Fluorination Techniques
Sharts et al. (1979) described the selective fluorination of dispiro[3.1.3.1]decane derivatives, closely related to the chemical , showcasing the utility of such compounds in synthesizing fluorinated organic molecules. This research highlights the precision achievable in introducing fluorine atoms into complex molecules, potentially enhancing their physical, chemical, and biological properties (Sharts, McKee, Steed, Shellhamer, Greeley, Green, & Sprague, 1979).
Synthesis of Perfluorobicyclic Ethers
Abe et al. (1983) provided a method for synthesizing perfluorobicyclic and perfluoromonospiro ethers by electrochemical fluorination of cycloalkyl-substituted carboxylic acids. This technique offers a pathway to novel perfluorinated compounds with potential applications in materials science and medicinal chemistry (Abe, Baba, Hayashi, & Nagase, 1983).
Flexible Synthesis of Enantiomerically Pure Compounds
Schwartz et al. (2005) explored the synthesis of enantiomerically pure spiroacetal structures, including those structurally akin to 8,8-Difluorodispiro[3.1.3.6]decane-2-carboxylic acid. This research is critical in the context of synthesizing bioactive molecules with specific stereochemical configurations, which is crucial in drug development and other areas of medicinal chemistry (Schwartz, Hayes, Kitching, & De Voss, 2005).
Safety And Hazards
Propriétés
IUPAC Name |
8,8-difluorodispiro[3.1.36.14]decane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2O2/c12-11(13)5-10(6-11)3-9(4-10)1-7(2-9)8(14)15/h7H,1-6H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAZLXIDEDSHIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC3(C2)CC(C3)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8,8-Difluorodispiro[3.1.36.14]decane-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

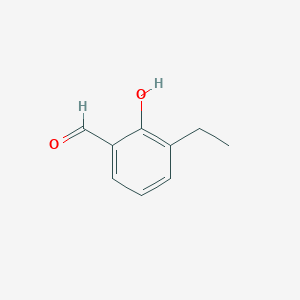
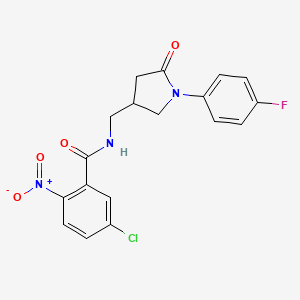
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,5-dimethylbenzamide](/img/structure/B2925984.png)
![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)pentanamide](/img/structure/B2925985.png)
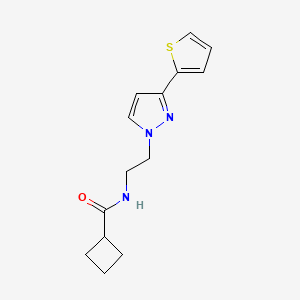
![3-(3-chlorobenzyl)-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2925988.png)

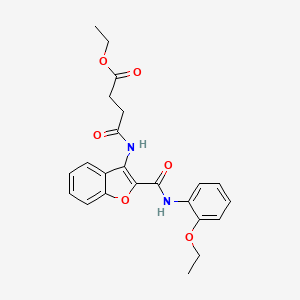
![6-(((1H-benzo[d]imidazol-2-yl)thio)methyl)imidazo[2,1-b]thiazole](/img/structure/B2925993.png)
![[1-(4-Fluorophenyl)cyclopropyl]-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2925994.png)
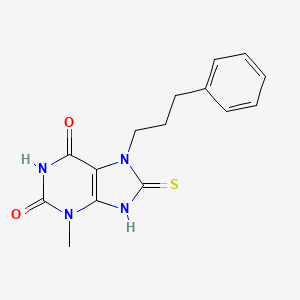
![N,N-dimethyl-2-[(1-methylpyrrolidin-3-yl)oxy]pyrimidin-4-amine](/img/structure/B2925997.png)
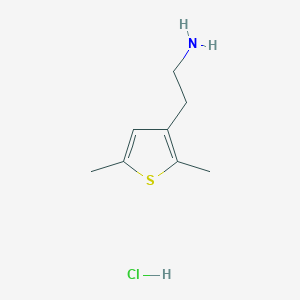
![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}-1'-(2,4,6-trimethylbenzenesulfonyl)-1,4'-bipiperidine](/img/structure/B2926004.png)